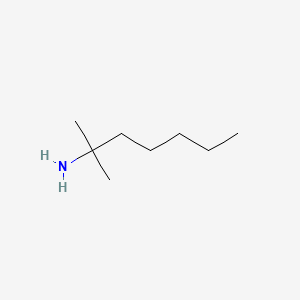
(1,1-Dimethylhexyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,1-Dimethylhexyl)amine, also known as 2-Methylheptan-2-amine, is an organic compound with the molecular formula C8H19N. It is a type of amine, which is a derivative of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(1,1-Dimethylhexyl)amine can be synthesized through several methods. One common method involves the reaction of 2-methylheptanone with ammonia in the presence of a reducing agent.
Industrial Production Methods
In an industrial setting, the production of this compound often involves the use of large-scale reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are carefully controlled to optimize yield and purity, with parameters such as temperature, pressure, and reactant concentrations being closely monitored .
Análisis De Reacciones Químicas
Types of Reactions
(1,1-Dimethylhexyl)amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes or nitriles.
Reduction: It can be reduced to form primary or secondary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amines with various functional groups.
Aplicaciones Científicas De Investigación
(1,1-Dimethylhexyl)amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for pharmaceutical compounds.
Mecanismo De Acción
The mechanism of action of (1,1-Dimethylhexyl)amine involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as a ligand, binding to these targets and modulating their activity. This interaction can lead to various biological effects, including changes in cellular signaling pathways and metabolic processes .
Comparación Con Compuestos Similares
(1,1-Dimethylhexyl)amine can be compared with other similar compounds, such as:
2-Aminoheptane: Similar structure but lacks the methyl group at the second position.
2-Methyl-6-aminoheptane: Another isomer with the amino group at a different position.
Hexylamine, 1,1-dimethyl-: Similar structure but with different alkyl group arrangements.
Uniqueness
The unique structural features of this compound, such as the presence of a methyl group at the second position, contribute to its distinct chemical and biological properties. These features can influence its reactivity, binding affinity, and overall behavior in various applications .
Propiedades
Fórmula molecular |
C8H19N |
|---|---|
Peso molecular |
129.24 g/mol |
Nombre IUPAC |
2-methylheptan-2-amine |
InChI |
InChI=1S/C8H19N/c1-4-5-6-7-8(2,3)9/h4-7,9H2,1-3H3 |
Clave InChI |
XGDOCEUIQYYJDC-UHFFFAOYSA-N |
SMILES |
CCCCCC(C)(C)N |
SMILES canónico |
CCCCCC(C)(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















